N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide (molecular formula: C₁₅H₁₁ClN₂O₂S) is a cyanoenamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via an amide bond to a propenamide backbone substituted with a thiophene ring and a cyano group. The thiophene moiety contributes to conjugation, making the compound relevant in optoelectronics or as a kinase inhibitor .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-14-5-4-11(8-13(14)16)18-15(19)10(9-17)7-12-3-2-6-21-12/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMGRNXSCFEZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiophene ring, a cyano group, and a chloro-methoxy-substituted phenyl moiety. The structure can be visualized as follows:
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth at concentrations as low as 25 µg/mL.- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Findings : The compound showed comparable efficacy to standard antibiotics like ampicillin.
-
Anticancer Activity :
In vitro experiments were conducted on MCF-7 breast cancer cells to assess the compound's anticancer effects. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability.- Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.
- IC50 Value : Approximately 15 µM was determined for MCF-7 cells.
-
Anti-inflammatory Effects :
A recent study investigated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages.- Results : The compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide has been evaluated for its biological activities, particularly as an anti-inflammatory and anticancer agent.
Case Study: Anti-inflammatory Activity
A study investigated the compound's ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicated promising interactions, suggesting that modifications to the structure could enhance its efficacy as a therapeutic agent against inflammation .
Anticancer Research
The compound has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro tests demonstrated that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, with IC50 values indicating effectiveness at low concentrations. The mechanism is believed to involve disruption of mitochondrial function and modulation of apoptotic pathways .
Synthesis of Functional Materials
The unique chemical structure allows this compound to be utilized in synthesizing novel materials with specific properties.
Case Study: Synthesis of Heterocyclic Compounds
Research has shown that this compound can serve as a precursor in synthesizing various heterocyclic compounds. These derivatives have been evaluated for their biological activities, including antimicrobial and antitumor properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | |
| Anticancer | Selective cytotoxicity towards cancer cell lines | |
| Antimicrobial | Potential efficacy against common pathogens |
Table 2: Synthesis Pathways
Comparison with Similar Compounds
Key Observations :
- Synthetic Feasibility: Compound 5b achieves a high yield (90%) due to optimized sulfamoylphenyl synthesis, while the target’s synthesis route (likely Knoevenagel condensation) may require further optimization .
- Thiophene vs. Larger Aromatics : Analogues with naphthalene (e.g., ) exhibit extended conjugation but higher molecular weights, which may reduce solubility compared to the target’s thiophene system .
Physicochemical Properties
- Melting Points : Compound 5b’s high melting point (292°C) correlates with its sulfamoyl group’s hydrogen-bonding capacity, whereas the target’s melting point is expected to be lower due to reduced polarity .
Research Findings and Implications
Key Advancements
- Optoelectronic Potential: DFT calculations (B3LYP/cc-pVDZ) on thiophene-cyanoenamides () reveal narrow bandgaps (~2.1 eV), suggesting the target compound could serve as a low-bandgap material in organic solar cells .
- Antiproliferative Activity : Analogues with naphthalene substituents () exhibit IC₅₀ values <10 μM against cancer cells, indicating the target’s chloro-methoxyphenyl group may further enhance cytotoxicity .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
